OJYDMOZWDIRRPC-KPKJPENVSA-N
Description
However, based on structural analogs and general chemical principles, it is inferred to be a cyclopentane-derived ester or hydroxy-substituted derivative. Such compounds are often utilized in pharmaceutical synthesis, agrochemicals, or as intermediates in organic reactions due to their stereochemical complexity and functional versatility .
Properties
Molecular Formula |
C24H22N4OS2 |
|---|---|
Molecular Weight |
446.587 |
InChI |
InChI=1S/C24H22N4OS2/c29-22-20-17-27(16-19-10-5-2-6-11-19)14-13-21(20)25-23-28(22)26-24(31-23)30-15-7-12-18-8-3-1-4-9-18/h1-12H,13-17H2/b12-7+ |
InChI Key |
OJYDMOZWDIRRPC-KPKJPENVSA-N |
SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC=CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on OJYDMOZWDIRRPC-KPKJPENVSA-N and two structurally similar compounds, leveraging available data from the evidence and general chemical knowledge.
Structural Analog: JKYJDPCEVAGWBX-RNFRBKRXSA-N
Key Similarities and Differences:
- Molecular Formula : Both compounds likely share a cyclopentane core with hydroxyl and ester substituents. For JKYJDPCEVAGWBX-RNFRBKRXSA-N , the formula is C₈H₁₄O₃ (molecular weight: 158.2 g/mol) .
- Functional Groups : The presence of a methyl ester and hydroxyl group in JKYJDPCEVAGWBX-RNFRBKRXSA-N suggests comparable reactivity (e.g., ester hydrolysis, hydrogen bonding) to This compound .
- Stereochemistry : Both InChIKeys indicate stereospecific configurations, which influence biological activity and synthetic pathways .
Functional Analog: Ethyl 2-[(1R,3R)-3-hydroxycyclopentyl]acetate
Hypothetical Comparison (based on ):
- Molecular Weight : Replacing the methyl ester with an ethyl group increases molecular weight (e.g., ~172 g/mol vs. 158.2 g/mol for JKYJDPCEVAGWBX-RNFRBKRXSA-N ), affecting solubility and volatility .
- Reactivity : Ethyl esters typically hydrolyze slower than methyl esters due to steric hindrance, impacting drug metabolism or industrial synthesis .
- Applications : Methyl esters are often preferred in pharmaceuticals for better bioavailability, while ethyl esters may enhance thermal stability in polymers .
Data Table: Comparative Analysis
Research Findings and Discussion
Structural Impact on Reactivity
- Hydroxyl Position : The stereochemistry of the hydroxyl group (e.g., trans vs. cis) in cyclopentane derivatives significantly affects hydrogen-bonding capacity and solubility. For instance, trans-configurations may enhance crystallinity in APIs .
- Ester Group Variation : Methyl esters are more reactive in nucleophilic acyl substitution than ethyl esters, making them preferable in lab-scale syntheses .
Industrial and Pharmaceutical Relevance
- JKYJDPCEVAGWBX-RNFRBKRXSA-N is used in small-molecule drug development due to its stereochemical purity and compatibility with chiral catalysts .
- This compound , if structurally similar, may serve as a precursor in prostaglandin analogs or anti-inflammatory agents, leveraging its cyclopentane backbone .
Limitations in Current Data
The provided evidence lacks explicit data on This compound , necessitating extrapolation from analogs. Further experimental studies (e.g., NMR, HPLC) are required to confirm its properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
